molecular formula C7H7Br2N B1611298 2,3-Dibromo-4,5-dimethylpyridine CAS No. 117846-57-8

2,3-Dibromo-4,5-dimethylpyridine

Cat. No.: B1611298
CAS No.: 117846-57-8
M. Wt: 264.94 g/mol
InChI Key: XEIMZSZZLPUJPT-UHFFFAOYSA-N
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Description

2,3-Dibromo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and two methyl groups attached to the pyridine ring. This compound appears as a pale yellow solid and is known for its strong odor. It is commonly used as an intermediate in organic synthesis, particularly in the production of various bioactive molecules, agrochemicals, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dibromo-4,5-dimethylpyridine typically involves the bromination of 4,5-dimethylpyridine. The reaction is carried out under alkaline conditions using bromine as the brominating agent. The process can be summarized as follows:

    Starting Material: 4,5-dimethylpyridine

    Brominating Agent: Bromine (Br2)

    Reaction Conditions: Alkaline medium, typically using a base such as sodium hydroxide (NaOH)

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in a controlled environment to ensure safety and efficiency. The product is then purified through crystallization or distillation to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-4,5-dimethylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and arylboronic acids under mild conditions.

Major Products:

Scientific Research Applications

2,3-Dibromo-4,5-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: Employed in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various catalytic processes. For instance, in Suzuki-Miyaura coupling, it participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific reaction and conditions employed .

Comparison with Similar Compounds

  • 2,3-Dibromo-4,6-dimethylpyridine
  • 2,3,5-Tribromo-4,6-dimethylpyridine
  • 5,6-Dibromo-2,3-dimethylpyridine

Comparison: 2,3-Dibromo-4,5-dimethylpyridine is unique due to the specific positioning of the bromine and methyl groups on the pyridine ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution and coupling reactions .

Properties

IUPAC Name

2,3-dibromo-4,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIMZSZZLPUJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554061
Record name 2,3-Dibromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117846-57-8
Record name 2,3-Dibromo-4,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117846-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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